Cas no 58630-80-1 (7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one)
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure, featuring a chloro and methyl substituent on the indenone core, makes it a valuable intermediate for developing bioactive compounds. The ketone functionality at the 1-position allows for further derivatization, while the chloro group enhances reactivity in cross-coupling reactions. This compound exhibits high purity and stability, ensuring consistent performance in research and industrial processes. Its well-defined molecular framework is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery. Suitable for controlled reactions, it offers synthetic flexibility in constructing complex heterocyclic systems.
58630-80-1 structure
Product Name:7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
CAS No:58630-80-1
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD09908158
CID:369546
PubChem ID:93862
Update Time:2025-06-09
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,7-chloro-2,3-dihydro-4-methyl-
- 7-Chloro-4-methyl-1-indanone
- 7-Chlor-4-methyl-hydrindon-(1)
- 7-Chlor-4-methyl-indan-1-on
- 7-Chlor-4-methyl-indanon-(1)
- 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
- 7-chloro-4-methyl-indan-1-one
- NSC25198
- NSC-16026
- 1H-Inden-1-one,3-dihydro-4-methyl-
- 7-chloro-4-methyl-2,3-dihydroinden-1-one
- AM9384
- NSC-25198
- NSC 16026
- 58630-80-1
- AKOS006312742
- 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
- NSC 25198
- DTXSID8069276
- NSC16026
- DB-307320
- HPAYSZZPENPMGA-UHFFFAOYSA-N
-
- MDL: MFCD09908158
- Inchi: 1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
- InChI Key: HPAYSZZPENPMGA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C)C2=C1C(CC2)=O
Computed Properties
- Exact Mass: 180.03427
- Monoisotopic Mass: 180.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.26
- Boiling Point: 322.8°Cat760mmHg
- Flash Point: 152.1°C
- Refractive Index: 1.589
- PSA: 17.07
- LogP: 2.77730
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000746-1g |
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one |
58630-80-1 | 95% | 1g |
$367.50 | 2023-09-01 | |
| Chemenu | CM184971-1g |
7-chloro-4-methyl-2,3-dihydro-1H-inden-1-one |
58630-80-1 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y0996553-5g |
7-Chloro-4-methyl-1-indanone |
58630-80-1 | 95% | 5g |
$1100 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0996553-5g |
7-chloro-4-methyl-1-indanone |
58630-80-1 | 95% | 5g |
$1100 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738619-1g |
7-Chloro-4-methyl-2,3-dihydro-1h-inden-1-one |
58630-80-1 | 98% | 1g |
¥2450.00 | 2024-05-07 | |
| Crysdot LLC | CD12058338-1g |
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one |
58630-80-1 | 95+% | 1g |
$429 | 2024-07-24 | |
| eNovation Chemicals LLC | Y0996553-5g |
7-chloro-4-methyl-1-indanone |
58630-80-1 | 95% | 5g |
$1100 | 2025-02-22 |
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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